1-乙基环丙烷-1-胺盐酸盐

描述

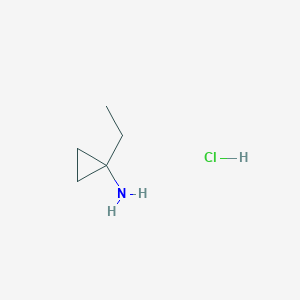

1-Ethylcyclopropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C5H12ClN and its molecular weight is 121.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Ethylcyclopropan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethylcyclopropan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学合成

“1-乙基环丙烷-1-胺盐酸盐” 用于化学合成领域 . 它是一种分子式为 C5H12ClN,分子量为 121.61 的化合物 . 它通常用于合成各种有机化合物 .

螺环丙烷合成

该化合物在螺环丙烷的合成中发挥作用 . 螺环丙烷是一类有机化合物,由于其有趣的化学性质,已经研究了几十年 . 它们用于合成各种药物和其他生物活性化合物 .

药物化学

在药物化学领域,环丙烷基团(是“1-乙基环丙烷-1-胺盐酸盐”结构的一部分)存在于许多草药化合物中,并表现出抗真菌、抗菌、抗病毒和某些酶抑制活性 .

组合化学

该化合物在组合化学中也很重要,组合化学是科学家合成大量不同但结构相关的分子的研究领域 . “1-乙基环丙烷-1-胺盐酸盐” 中的环丙烷基团可用于创建各种不同的化合物,扩展化合物库的多样性 .

光化学反应

像“1-乙基环丙烷-1-胺盐酸盐”这样的环丙烷化合物可以参与光化学反应 . 这些反应涉及光的吸收,导致反应物质发生化学变化 .

安全和操作

与任何化学化合物一样,了解与“1-乙基环丙烷-1-胺盐酸盐”相关的安全和操作程序非常重要。 它在室温下在惰性气氛中储存 . 该化合物具有 GHS07 信号词,表明它会导致皮肤刺激、严重眼刺激,并可能导致呼吸道刺激 .

生物活性

1-Ethylcyclopropan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula : C5H10ClN

- Molecular Weight : Approximately 133.59 g/mol

- Structure : The compound features a cyclopropane ring substituted with an ethyl group and an amine functional group.

The biological activity of 1-Ethylcyclopropan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing cellular pathways and processes. Research indicates that it could affect neurotransmitter systems, potentially making it relevant in the treatment of neurological disorders.

Antimicrobial Properties

Studies have suggested that 1-Ethylcyclopropan-1-amine hydrochloride exhibits antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antiparasitic Effects

Research has indicated potential antiparasitic activity, particularly against protozoan parasites. The compound's unique structural features may enhance its ability to penetrate cellular membranes, allowing it to target intracellular parasites effectively.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating conditions such as anxiety and depression. Preliminary studies indicate that it may modulate serotonin and dopamine receptors, leading to anxiolytic or antidepressant effects.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 1-Ethylcyclopropan-1-amine hydrochloride against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating strong antimicrobial potential.

Study 2: Neuropharmacological Evaluation

In a neuropharmacological study, the compound was administered to rodent models to assess its impact on anxiety-like behaviors. The results demonstrated a marked decrease in anxiety indicators when compared to control groups, suggesting its potential as an anxiolytic agent.

Comparative Analysis

To better understand the unique properties of 1-Ethylcyclopropan-1-amine hydrochloride, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylcyclopropanamine | Cyclopropane with a methyl group | Known for lower toxicity but less biological activity |

| 2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine | Cyclopropane fused with imidazole | Exhibits strong antifungal properties |

| 2-(1-Methyl-1H-pyrazol-5-yl)cyclopropan-1-amine | Cyclopropane fused with pyrazole | Notable for its anti-inflammatory effects |

属性

IUPAC Name |

1-ethylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-2-5(6)3-4-5;/h2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYVZBCRYLJGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。